methoxymethane;pentahydrofluoride
Overview
Description
Methoxymethane;pentahydrofluoride, also known as dimethyl ether pentahydrofluoride complex, is a chemical compound with the formula CH₃OCH₃·5HF. This compound is a complex of methoxymethane (dimethyl ether) and hydrogen fluoride. It is known for its unique properties and applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
The primary target of the Dimethyl Ether/HF Complex is the chemical bonds in various organic compounds. The complex acts as a fluorinating agent , introducing a fluorine atom into the target molecule . This can lead to significant changes in the chemical and physical properties of the target molecule.
Mode of Action
The Dimethyl Ether/HF Complex interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom, resulting in the formation of a new compound. The complex’s high reactivity allows it to effectively break the bonds in the target molecule and introduce the fluorine atom .
Biochemical Pathways
For instance, the complex has been used in the synthesis of alkyl fluorides , which can be used in various applications, including medical imaging and drug delivery.
Result of Action
The primary result of the action of the Dimethyl Ether/HF Complex is the formation of a new compound through the process of fluorination . This can lead to significant changes in the chemical and physical properties of the target molecule, potentially making it more reactive, stable, or suitable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethane;pentahydrofluoride can be synthesized by reacting methoxymethane with hydrogen fluoride under controlled conditions. The reaction typically involves the following steps:
Methoxymethane Production: Methoxymethane is produced by the dehydration of methanol using a catalyst such as sulfuric acid. The reaction is as follows[ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ]
Complex Formation: Methoxymethane is then reacted with hydrogen fluoride to form the pentahydrofluoride complex. The reaction is carried out under anhydrous conditions to prevent the formation of water, which can interfere with the complex formation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The key steps include:
Methanol Dehydration: Large-scale dehydration of methanol to produce methoxymethane.
Hydrogen Fluoride Reaction: Controlled addition of hydrogen fluoride to methoxymethane in a continuous flow reactor to form the pentahydrofluoride complex.
Chemical Reactions Analysis
Types of Reactions
Methoxymethane;pentahydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The hydrogen fluoride component can participate in substitution reactions, replacing other functional groups in organic compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanol and hydrogen fluoride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction conditions include ambient temperature and pressure.
Major Products Formed
Substitution Reactions: The major products depend on the specific electrophile used. For example, reacting with an alkyl halide can produce an ether.
Hydrolysis: The major products are methanol and hydrogen fluoride.
Scientific Research Applications
Methoxymethane;pentahydrofluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in substitution reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as an anesthetic or analgesic due to its interaction with biological membranes.
Industry: Used in the production of fluorinated compounds and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Ether: Similar in structure but lacks the hydrogen fluoride component. Used as a fuel and aerosol propellant.
Methanol: A precursor to methoxymethane, used as a solvent and antifreeze.
Hydrogen Fluoride: A component of the complex, used in the production of fluorinated compounds.
Uniqueness
Methoxymethane;pentahydrofluoride is unique due to its combination of methoxymethane and hydrogen fluoride, which imparts distinct chemical properties and reactivity. Its ability to participate in both substitution and hydrolysis reactions makes it versatile in various applications.
Properties
IUPAC Name |
methoxymethane;pentahydrofluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.5FH/c1-3-2;;;;;/h1-2H3;5*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSOKQNTBQTPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC.F.F.F.F.F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H11F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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